molecular formula C13H13NO3 B1582890 Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate CAS No. 300590-94-7

Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate

Cat. No. B1582890
M. Wt: 231.25 g/mol
InChI Key: ZBJWZYUUWDUKMK-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate, also known as 4-Hydroxy-2-methylquinoline-6-carboxylic acid ethyl ester, is a chemical compound with the molecular formula C13H13NO3 . It is a useful research chemical .


Molecular Structure Analysis

The molecular weight of Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate is 231.25 . The SMILES string representation of its structure is CCOC(=O)c1ccc2nc(C)cc(O)c2c1 .


Chemical Reactions Analysis

A substituted quinoline-6-carbohydrazide was synthesized by the reaction of ethyl 4-hydroxy-2-methylquinoline-6-carboxylate with hydrazine hydrate. The quinoline-6-carbohydrazide was reacted with phenyl isothiocyanate to obtain the corresponding phenylhydrazinecarbotioamide .


Physical And Chemical Properties Analysis

Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate has a predicted boiling point of 393.8±37.0 °C and a predicted density of 1.244±0.06 g/cm3 . Its pKa is predicted to be 3.63±0.40 .

Scientific Research Applications

Synthesis and Derivatives

Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate is a compound involved in the synthesis of various quinoline derivatives. A study by Jentsch et al. (2018) presented a two-step synthesis method for this compound, starting from commercially available 2-aminobenzoic acids. This method is significant for constructing key arylquinolines, which have applications in HIV integrase projects (Jentsch et al., 2018).

Antimicrobial Applications

Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate derivatives have shown potential in antimicrobial applications. For instance, Abdel-Mohsen (2014) synthesized derivatives exhibiting significant to moderate antimicrobial activities against various bacteria and fungi (Abdel-Mohsen, 2014). Additionally, Balaji et al. (2013) reported on the synthesis of 2-chloroquinolin-4-pyrimidine carboxylate derivatives, which demonstrated moderate antibacterial activity (Balaji et al., 2013).

Application in Antibacterial Fluoroquinolones

In the context of antibacterial fluoroquinolones, Rádl (1994) described the synthesis of ethyl 1-ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate as an intermediate, highlighting the relevance of ethyl 4-hydroxy-2-methylquinoline-6-carboxylate in developing antibacterial agents (Rádl, 1994).

Spectroscopic Studies and Reactivity Analysis

Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate has also been a subject of spectroscopic characterization and reactivity studies. Ranjith et al. (2017) conducted spectroscopic characterization and density functional theory computations of this compound, revealing insights into its reactive properties (Ranjith et al., 2017).

Safety And Hazards

Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate is classified as a combustible solid . It has a WGK Germany classification of 3 . The GHS hazard statement is H314, which means it causes severe skin burns and eye damage .

properties

IUPAC Name

ethyl 2-methyl-4-oxo-1H-quinoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-3-17-13(16)9-4-5-11-10(7-9)12(15)6-8(2)14-11/h4-7H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBJWZYUUWDUKMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NC(=CC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30283187
Record name ethyl 4-hydroxy-2-methylquinoline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30283187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate

CAS RN

300590-94-7
Record name ethyl 4-hydroxy-2-methylquinoline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30283187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
IL Aleksanyan, LP Hambardzumyan - Russian Journal of Organic …, 2019 - Springer
… Abstract—A substituted quinoline-6-carbohydrazide was synthesized by the reaction of ethyl 4-hydroxy-2methylquinoline-6-carboxylate with hydrazine hydrate. The quinoline-6-…
Number of citations: 5 link.springer.com
ИЛ Алексанян, ЛП Амбарцумян - Журнал органической химии, 2019 - elibrary.ru
… Revised May 25, 2018 Accepted December 11, 2018 The quinoline substituted 6-carbohydrazide was synthesized by the interaction of ethyl 4-hydroxy-2-methylquinoline-6-carboxylate …
Number of citations: 1 elibrary.ru

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